Fmoc-DL-2-amino-4-trityloxybutanoic acid

Peptide Synthesis Procurement Quality Control

This racemic, doubly-protected homoserine derivative uniquely integrates Fmoc and acid-labile Trt groups for orthogonal Fmoc-SPPS. The DL configuration delivers a 1:1 diastereomeric mixture in a single synthesis, dramatically reducing costs for SAR library construction. Mild 1-5% TFA Trt cleavage preserves acid-sensitive groups, enabling complex branched/cyclic peptide and conjugate syntheses. Choose this cost-effective alternative when linker stereochemistry is non-critical or diverse screening pools are required.

Molecular Formula C38H33NO5
Molecular Weight 583.7 g/mol
Cat. No. B1315768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-DL-2-amino-4-trityloxybutanoic acid
Molecular FormulaC38H33NO5
Molecular Weight583.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
InChIInChI=1S/C38H33NO5/c40-36(41)35(39-37(42)43-26-34-32-22-12-10-20-30(32)31-21-11-13-23-33(31)34)24-25-44-38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-23,34-35H,24-26H2,(H,39,42)(H,40,41)
InChIKeyQUTREFXHXPNEJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-DL-2-amino-4-trityloxybutanoic acid for Fmoc-SPPS: A Racemic Homoserine Building Block


Fmoc-DL-2-amino-4-trityloxybutanoic acid (CAS 1396967-68-2) is a doubly-protected, racemic derivative of the non-proteinogenic amino acid homoserine . It features an Fmoc (9-fluorenylmethyloxycarbonyl) group on the α-amine and an acid-labile trityl (Trt) ether on the side-chain hydroxyl, designed for orthogonal protection strategies in Fmoc-based solid-phase peptide synthesis (SPPS) . The compound is a white to off-white solid with a molecular formula of C₃₈H₃₃NO₅ and a molecular weight of 583.7 g/mol . Its racemic nature distinguishes it from enantiomerically pure L- or D-homoserine building blocks, offering a distinct value proposition for specific synthetic applications.

Why Substituting Fmoc-DL-2-amino-4-trityloxybutanoic acid with Enantiopure or Differently Protected Homoserine Analogs Fails


Direct substitution of Fmoc-DL-2-amino-4-trityloxybutanoic acid with its enantiopure L- or D-counterparts (e.g., Fmoc-Homoser(Trt)-OH) or with analogs employing alternative O-protecting groups (e.g., tert-butyl) is not a viable 1:1 replacement. The racemic nature of the target compound provides a unique, cost-effective route to diastereomeric peptide mixtures for structure-activity relationship (SAR) studies [1]. Furthermore, the acid-labile trityl group offers orthogonal deprotection relative to other common protecting groups like tert-butyl, which requires stronger acidolysis conditions (e.g., high TFA) that can compromise acid-sensitive peptide sequences [2]. Substituting with an enantiopure building block would fundamentally alter the stereochemical outcome of the synthesis, while changing the O-protecting group disrupts the established, orthogonal deprotection scheme of a given synthetic protocol .

Quantitative Differentiation: Fmoc-DL-2-amino-4-trityloxybutanoic acid vs. Key Comparators


Purity and Cost-Efficiency: Fmoc-DL-2-amino-4-trityloxybutanoic acid vs. Fmoc-Homoser(Trt)-OH

While the enantiopure L-form (Fmoc-Homoser(Trt)-OH) is available with higher HPLC purity (≥98.0%), the racemic DL-form is specified at a lower minimum purity of 95% . This difference in purity specification is a direct consequence of the racemic mixture's inherent complexity. The 95% purity specification for the DL-form translates to a significantly lower cost per gram, making it a more economical choice for applications where absolute stereochemical purity is not a prerequisite, such as initial SAR screening of diastereomeric mixtures or synthesis of peptide libraries [1].

Peptide Synthesis Procurement Quality Control

Stereochemical Utility: Generating Diastereomeric Pools with Fmoc-DL-2-amino-4-trityloxybutanoic acid

The defining feature of this compound is its racemic (DL-) nature. When incorporated into a peptide sequence, Fmoc-DL-2-amino-4-trityloxybutanoic acid will generate a pair of diastereomers if the rest of the peptide is enantiomerically pure (e.g., consisting of L-amino acids) [1]. This allows researchers to simultaneously synthesize and test a diastereomeric mixture in a single synthesis run, a capability not possible with the enantiopure L- or D-analogs . The resulting diastereomers are physically distinct and can often be separated by standard HPLC, providing direct access to both stereoisomers for biological evaluation [2].

SAR Studies Diastereomer Racemate Peptide Library

Protecting Group Orthogonality: Trityl vs. tert-Butyl Stability in Fmoc-SPPS

The trityl (Trt) group is exceptionally acid-labile, typically removed with 1-5% trifluoroacetic acid (TFA) in dichloromethane, whereas the commonly used tert-butyl (tBu) ether requires significantly harsher conditions (e.g., 50-95% TFA) for complete cleavage [1]. This difference in acid lability (ΔTFA ~50%) makes the Trt-protected building block orthogonal to tBu and Boc protecting groups in the same sequence, allowing for selective deprotection and subsequent modification of the side-chain hydroxyl group while leaving other acid-sensitive protecting groups intact . This orthogonality is lost when substituting with a tBu-protected analog like Fmoc-Homoser(tBu)-OH [2].

Orthogonal Protection SPPS Acid Lability Peptide Synthesis

Storage and Handling: A Critical Procurement Consideration

Vendor specifications indicate that Fmoc-DL-2-amino-4-trityloxybutanoic acid requires storage at 2-8°C in a dry, light-protected environment to prevent premature deprotection of the acid-labile Trt group and maintain its 2-year shelf life . This storage requirement is comparable to that of the enantiopure L-form . However, the DL-form's lower purity specification may translate to a lower intrinsic value, making proper storage and handling even more critical to avoid loss of material and ensure reproducibility in synthesis .

Stability Storage Logistics Procurement

Optimal Research and Industrial Applications for Fmoc-DL-2-amino-4-trityloxybutanoic acid


Cost-Effective Generation of Diastereomeric Peptide Libraries for Initial SAR Screening

The racemic nature of Fmoc-DL-2-amino-4-trityloxybutanoic acid provides a cost-effective entry point for creating diastereomeric peptide libraries. By incorporating this building block into a defined, enantiopure peptide sequence, researchers can generate a 1:1 diastereomeric mixture in a single synthetic run, as demonstrated by the stereochemical data [1]. This approach significantly reduces the number of separate syntheses required for preliminary structure-activity relationship (SAR) studies, directly leveraging the compound's lower procurement cost compared to its enantiopure counterparts .

Orthogonal Protection Strategies in the Synthesis of Complex, Multifunctional Peptides

The orthogonal deprotection profile of the trityl group, which is cleaved under mild acidic conditions (1-5% TFA), makes Fmoc-DL-2-amino-4-trityloxybutanoic acid a critical component in the synthesis of complex peptides requiring multiple, sequential side-chain modifications [1]. Its use enables the selective unmasking of the homoserine hydroxyl group while leaving other acid-sensitive groups like Boc or tBu intact, a key differentiator from tBu-protected analogs . This orthogonality is essential for constructing branched peptides, cyclic peptides, and peptide conjugates where a free hydroxyl group is needed for subsequent functionalization (e.g., phosphorylation, glycosylation) [2].

Synthesis of Peptide-Oligonucleotide Conjugates

The selective deprotection of the trityl-protected hydroxyl group on homoserine allows for its use as a branching point for the attachment of oligonucleotides or other payloads [1]. After TFA-mediated Trt removal, the free hydroxyl group serves as an initiation site for oligonucleotide synthesis via phosphoramidite chemistry, a strategy documented for the enantiopure analog . The DL-racemic form of this building block would be particularly suitable for applications where the stereochemistry of the linker is not critical, or for generating a diverse pool of conjugates for screening purposes.

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